2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

描述

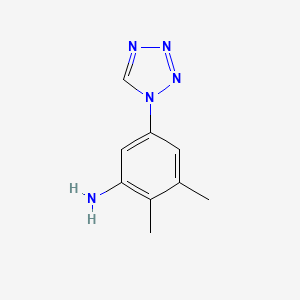

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol . This compound is characterized by the presence of a tetrazole ring attached to an aniline moiety, with two methyl groups at the 2 and 3 positions of the benzene ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and materials science .

准备方法

The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

Attachment to the Aniline Moiety: The tetrazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

化学反应分析

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitro group back to an amine group.

Substitution: The tetrazole ring can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions . The major products formed depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline serves as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antihypertensive and anti-inflammatory agents. For instance, research indicates that tetrazole-containing compounds can exhibit significant biological activity, leading to their incorporation into drug design strategies aimed at targeting specific diseases .

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives can function as microtubule destabilizers, which are crucial in cancer therapy. A series of compounds related to tetrazoles have shown promising anticancer activity by inhibiting tubulin polymerization and disrupting microtubule formation in cancer cell lines such as SGC-7901 and HeLa . This highlights the potential of this compound in developing novel anticancer agents.

Agricultural Chemicals

Enhancing Crop Protection

The compound is also utilized in formulating agrochemicals. Its unique chemical properties may enhance crop protection and yield. Research indicates that tetrazole derivatives can possess herbicidal and fungicidal activities, making them valuable in agricultural applications . The incorporation of such compounds into pesticides could improve efficacy against resistant strains of pests and pathogens.

Material Science

Advanced Materials Development

In material science, this compound is explored for creating advanced materials such as polymers and coatings. The compound's thermal and mechanical properties make it suitable for applications requiring specific performance characteristics. Research into its use in materials science focuses on enhancing durability and resistance to environmental factors .

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. This application is crucial for quality control across industries such as pharmaceuticals and food safety. The ability to detect low concentrations of substances accurately makes it an essential tool for chemists .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. These studies provide insights into biological processes and potential therapeutic targets for various diseases. The compound's interactions with biological macromolecules are under investigation to understand its mechanism of action better .

Case Studies

作用机制

The mechanism of action of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The tetrazole ring can mimic carboxylic acids or other functional groups, allowing it to bind to active sites on enzymes or receptors and modulate their activity . This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

相似化合物的比较

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline can be compared with other similar compounds, such as:

2-Methyl-5-(1H-tetrazol-1-YL)aniline: This compound has one less methyl group, which can affect its chemical reactivity and biological activity.

5-(1H-Tetrazol-1-YL)aniline: Lacking the methyl groups, this compound may have different solubility and binding properties.

生物活性

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is an organic compound featuring a tetrazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential as a lead compound for the development of new pharmaceuticals. The following sections provide a detailed overview of its biological activities, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound includes:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.

- Dimethyl Substituents : Located at the 2 and 3 positions of the aniline moiety.

- Molecular Formula : C₇H₈N₄.

This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing tetrazole rings can exhibit a range of biological activities, including:

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity. Tetrazoles are known to act as bioisosteres of carboxylic acids, improving membrane penetration and interaction with bacterial targets.

- Antifungal Activity : Similar tetrazole derivatives have shown antifungal properties against various pathogens. The structural modifications in tetrazole derivatives can significantly influence their antifungal efficacy .

- Antitumor Effects : Some studies have highlighted the potential of tetrazole-containing compounds as microtubule destabilizers, which can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant potency against cancer cell lines by disrupting tubulin polymerization .

While specific mechanisms for this compound are not fully elucidated, tetrazoles generally interact with various biological targets such as enzymes and receptors. Notably:

- Cyclooxygenase Inhibition : Tetrazoles may influence inflammatory pathways by interacting with cyclooxygenase enzymes.

- Receptor Binding : Studies on similar compounds indicate that variations in the tetrazole ring can affect binding affinities to receptors involved in numerous biological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrazole derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

- Substitution Patterns : The position and type of substituents on the tetrazole ring can enhance or diminish biological activity. For instance, electron-withdrawing groups may improve antifungal properties by increasing binding affinity to fungal targets .

- Hydrophobicity and Lipophilicity : Moderate hydrophobicity is often beneficial for membrane penetration. However, excessive hydrophobicity can lead to solubility issues .

Synthesis of this compound

The synthesis typically involves reactions that introduce the tetrazole moiety into the aniline framework. Common methods include:

- Multicomponent Reactions : These reactions facilitate the formation of tetrazoles from readily available starting materials under mild conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing by-products .

Case Studies and Research Findings

Several studies have investigated similar compounds to gauge their biological efficacy:

These studies highlight the diverse applications and potential therapeutic benefits of tetrazole derivatives.

属性

IUPAC Name |

2,3-dimethyl-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVCPXNTJGIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589904 | |

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954328-84-8 | |

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。